molecular formula C12H12Cl2O2 B11815776 ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate

ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate

Cat. No.: B11815776
M. Wt: 259.12 g/mol
InChI Key: YUGSBHRZJHUFOR-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate is an α,β-unsaturated ester featuring a 2,6-dichlorophenyl substituent and a methyl group at the β-position of the propenoate backbone. This structure confers unique physicochemical properties, including moderate lipophilicity due to the ester moiety and steric hindrance from the 2,6-dichloro substitution. Such compounds are often intermediates in pharmaceuticals or agrochemicals, where the dichlorophenyl group enhances stability against metabolic degradation and improves binding affinity to target receptors .

Properties

IUPAC Name

ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O2/c1-3-16-12(15)8(2)7-9-10(13)5-4-6-11(9)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGSBHRZJHUFOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=C(C=CC=C1Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate typically involves the esterification of 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid.

    Reduction: Ethyl 3-(2,6-dichlorophenyl)-2-methylpropan-2-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride

  • Structural Differences :
    • The isoxazole ring replaces the α,β-unsaturated ester, introducing a heterocyclic system with nitrogen and oxygen.
    • The carboxylic acid chloride group increases reactivity compared to the ethyl ester, making it more suitable for nucleophilic acyl substitution reactions.
  • Functional Implications :
    • The isoxazole moiety may enhance bioactivity in antimicrobial or anti-inflammatory agents due to its ability to interact with enzyme active sites.
    • The acid chloride’s higher reactivity limits its direct pharmaceutical use but makes it a valuable synthetic precursor .

1-(2,6-Dichlorophenyl)-2-indolinone

  • Structural Differences: Features an indolinone core (a fused bicyclic system with a ketone) instead of the propenoate chain. Retains the 2,6-dichlorophenyl group but lacks the ester functionality.

Ethyl 3-(2,4-Dichlorophenyl)-2-methylprop-2-enoate (Hypothetical Analog)

  • Structural Differences :
    • Substitutes the 2,6-dichlorophenyl group with a 2,4-dichlorophenyl isomer.
  • Functional Implications :
    • The 2,4-substitution pattern may reduce steric hindrance, increasing susceptibility to metabolic dehalogenation.
    • Altered electronic effects could modulate reactivity in Michael addition reactions, a key step in synthesizing bioactive molecules .

α-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol

  • Structural Differences: Contains an imidazole ring and ethanol substituent instead of the ester and propenoate chain. Uses a 2,4-dichlorophenyl group rather than 2,6-dichloro.
  • The ethanol group enhances water solubility, contrasting with the lipophilic ester in the target compound .

Key Physicochemical and Functional Comparisons

Property Ethyl 3-(2,6-Dichlorophenyl)-2-methylprop-2-enoate 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic Acid Chloride 1-(2,6-Dichlorophenyl)-2-indolinone
Lipophilicity (LogP) Moderate (ester) Low (acid chloride) Moderate (aromatic ketone)
Reactivity Moderate (α,β-unsaturated ester) High (acid chloride) Low (stable indolinone core)
Metabolic Stability High (2,6-dichloro hindrance) Moderate (heterocycle susceptible to oxidation) High (rigid bicyclic structure)
Potential Applications Synthetic intermediate, agrochemicals Pharmaceutical precursor Anticancer agents

Research Findings and Implications

  • Synthetic Utility : The target compound’s ester group enables facile derivatization into amides or carboxylic acids, a flexibility absent in the isoxazole acid chloride .
  • Biological Relevance : The 2,6-dichlorophenyl group in the target compound and its analogs is associated with enhanced binding to hydrophobic pockets in enzymes or receptors, as seen in antifungal and anticancer drug design .
  • Stability : The 2,6-dichloro substitution confers greater resistance to oxidative degradation compared to 2,4-dichloro isomers, a critical factor in pharmaceutical shelf-life optimization .

Biological Activity

Ethyl 3-(2,6-dichlorophenyl)-2-methylprop-2-enoate is an ester compound with significant biological activity, particularly in pharmacological contexts. This article aims to explore its biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H12Cl2O2
  • Molecular Weight : 265.13 g/mol
  • Structure : The compound features a dichlorophenyl group attached to a 2-methylprop-2-enoate moiety. The presence of chlorine atoms on the phenyl ring enhances its biological activity by influencing interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves the esterification of 3-(2,6-dichlorophenyl)-2-methylprop-2-enoic acid with ethanol. This reaction is usually catalyzed by an acid (e.g., sulfuric acid) under reflux conditions, followed by purification through distillation or recrystallization to isolate the ester product.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest it may be effective against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent. The compound's structure allows it to interact with microbial cell membranes and disrupt their integrity.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has shown potential anti-inflammatory effects. The dichlorophenyl group may play a crucial role in modulating inflammatory pathways, although specific mechanisms remain to be fully elucidated. Understanding these pathways could lead to the development of new anti-inflammatory therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for inhibiting microbial growth .
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128
  • Anti-inflammatory Research : In vitro studies revealed that this compound reduced the production of pro-inflammatory cytokines in cultured cells. This suggests a potential role in managing inflammatory diseases.
  • Pharmacological Evaluation : A pharmacodynamic study assessed the interaction of this compound with specific receptors involved in inflammation and pain signaling pathways. Results indicated that it may act as a partial agonist at certain receptors, providing insights into its therapeutic potential.

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